molecular formula C20H14N2S2 B12804923 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione CAS No. 71257-33-5

2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione

Cat. No.: B12804923
CAS No.: 71257-33-5
M. Wt: 346.5 g/mol
InChI Key: RACYKTCVMVALML-UHFFFAOYSA-N
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Description

2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione is an organic compound with the molecular formula C20H14N2S2. It is characterized by the presence of two phenyl groups and a phthalazine core, which is further modified by the addition of dithione groups. This compound is achiral and has a molecular weight of 346.469 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dithione groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione is unique due to its combination of phenyl and dithione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

71257-33-5

Molecular Formula

C20H14N2S2

Molecular Weight

346.5 g/mol

IUPAC Name

2,3-diphenylphthalazine-1,4-dithione

InChI

InChI=1S/C20H14N2S2/c23-19-17-13-7-8-14-18(17)20(24)22(16-11-5-2-6-12-16)21(19)15-9-3-1-4-10-15/h1-14H

InChI Key

RACYKTCVMVALML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=S)N2C4=CC=CC=C4

Origin of Product

United States

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